molecular formula C13H12FN3O B11135654 2-Ethyl-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile

2-Ethyl-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11135654
M. Wt: 245.25 g/mol
InChI Key: AKJKGTCUZKXBPC-UHFFFAOYSA-N
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Description

2-ethyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic compound that belongs to the oxazole family. . This compound features a unique structure with an oxazole ring, a fluorophenyl group, and an amino group, making it a subject of interest for various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethyl-4-cyano-5-aminomethyl oxazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic oxazole derivative.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

2-ethyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its fluorophenyl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

IUPAC Name

2-ethyl-5-[(4-fluorophenyl)methylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C13H12FN3O/c1-2-12-17-11(7-15)13(18-12)16-8-9-3-5-10(14)6-4-9/h3-6,16H,2,8H2,1H3

InChI Key

AKJKGTCUZKXBPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(O1)NCC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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